- Chemistry of N-(thiosulfinyl)anilines. V. Reactions of N-(thiosulfinyl)anilines with nucleophilic reagents, Bulletin of the Chemical Society of Japan, 1980, 53(1), 205-9

Cas no 961-38-6 (2,4,6-Tri-tert-butylaniline)

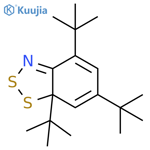

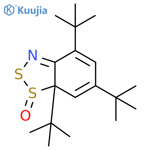

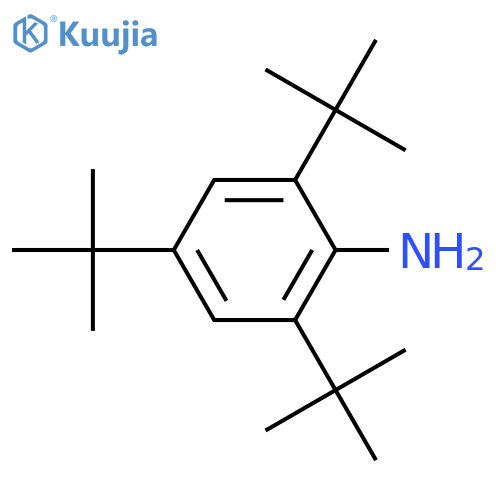

2,4,6-Tri-tert-butylaniline structure

Produktname:2,4,6-Tri-tert-butylaniline

2,4,6-Tri-tert-butylaniline Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 2,4,6-Tri-tert-butylaniline

- Tributylaniline

- (2,4,6-Tri-tert-butylphenyl)amine

- 2,4,6-tritert-butylaniline

- 2,4,6-Tri-tert-butylphenylamine

- 2,4,6-tri-t-Butylaniline

- 2,4,6-Tri(tert-butyl)aniline

- Benzenamine, 2,4,6-tris(1,1-dimethylethyl)-

- REJGDSCBQPJPQT-UHFFFAOYSA-N

- 2,4,6-tris(tert-butyl)phenylamine

- Aniline, tri-tert-butyl-

- 2,4,6-tritert-butylphenylamine

- Aniline, 2,4,6-tri-tert-butyl-

- 2,4,6-Tri-tert-butyl-phenylamine

- PubChem16758

- Oprea1_343921

- AMBZ0031

- 2,

- 2,4,6-Tris(1,1-dimethylethyl)benzenamine (ACI)

- Aniline, 2,4,6-tri-tert-butyl- (6CI, 7CI, 8CI)

- 2,4,6-Tris(tert-butyl)aniline

- EINECS 213-507-9

- SR-01000511057

- 961-38-6

- STK670835

- CS-W021499

- T1694

- DS-0924

- F1945-0002

- AE-848/01459002

- DTXSID30242118

- AKOS002669419

- CHEBI:190998

- InChI=1/C18H31N/c1-16(2,3)12-10-13(17(4,5)6)15(19)14(11-12)18(7,8)9/h10-11H,19H2,1-9H

- 2,4,6-Tri-tert-butylaniline, 99%

- AC-22746

- 3-carboxy-4-[3-(diethylamino)-6-diethyliminio-xanthen-9-yl]benzoate

- DB-103939

- SR-01000511057-1

- NS00040474

- 2,4,6-tris(tert.-butyl)anilin

- 2 pound not4 pound not6-tri-t-Butylaniline

- SY039915

- EU-0017571

- MFCD00011645

- SCHEMBL139484

-

- MDL: MFCD00011645

- Inchi: 1S/C18H31N/c1-16(2,3)12-10-13(17(4,5)6)15(19)14(11-12)18(7,8)9/h10-11H,19H2,1-9H3

- InChI-Schlüssel: REJGDSCBQPJPQT-UHFFFAOYSA-N

- Lächelt: NC1C(C(C)(C)C)=CC(C(C)(C)C)=CC=1C(C)(C)C

- BRN: 2272612

Berechnete Eigenschaften

- Genaue Masse: 261.24600

- Monoisotopenmasse: 261.24565

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 1

- Schwere Atomanzahl: 19

- Anzahl drehbarer Bindungen: 3

- Komplexität: 273

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Tautomerzahl: nichts

- Oberflächenladung: 0

- Topologische Polaroberfläche: 26

- XLogP3: 6.3

Experimentelle Eigenschaften

- Farbe/Form: Nicht bestimmt

- Dichte: 0.896

- Schmelzpunkt: 145.0 to 149.0 deg-C

- Siedepunkt: 302℃ at 760 mmHg

- Flammpunkt: 123.7°C

- Brechungsindex: 1.498

- Wasserteilungskoeffizient: Unlöslich in Wasser.

- PSA: 26.02000

- LogP: 5.74250

- Sensibilität: Light Sensitive

- Löslichkeit: Nicht bestimmt

2,4,6-Tri-tert-butylaniline Sicherheitsinformationen

-

Symbol:

- Prompt:Warnung

- Signalwort:Warning

- Gefahrenhinweis: H302+H312+H332-H315-H319

- Warnhinweis: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501

- Transportnummer gefährlicher Stoffe:2811

- WGK Deutschland:3

- Code der Gefahrenkategorie: 36/37/38

- Sicherheitshinweise: S26-S37/39

-

Identifizierung gefährlicher Stoffe:

- Lagerzustand:2-8 °C

- Verpackungsgruppe:III

- Gefahrenklasse:6.1

- PackingGroup:III

- Sicherheitsbegriff:6.1

- Risikophrasen:R20/21/22

2,4,6-Tri-tert-butylaniline Zolldaten

- HS-CODE:2921420090

- Zolldaten:

China Zollkodex:

2921420090Übersicht:

2921420090 Andere Anilinderivate und ihre Salze. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:30.0%

Deklarationselemente:

Produktname, Inhalt der Komponentenverwenden, um

Zusammenfassung:

HS:2921420090 Anilinderivate und ihre Salze MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:30.0%

2,4,6-Tri-tert-butylaniline Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T1694-1g |

2,4,6-Tri-tert-butylaniline |

961-38-6 | 98.0%(GC&T) | 1g |

¥290.0 | 2022-06-10 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T21780-25g |

2,4,6-Tri-tert-butylaniline |

961-38-6 | 98% | 25g |

¥736.0 | 2024-07-18 | |

| Life Chemicals | F1945-0002-5g |

2,4,6-tri-tert-butylaniline |

961-38-6 | 95%+ | 5g |

$60.0 | 2023-09-06 | |

| Life Chemicals | F1945-0002-10g |

2,4,6-tri-tert-butylaniline |

961-38-6 | 95%+ | 10g |

$84.0 | 2023-09-06 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T21780-1g |

2,4,6-Tri-tert-butylaniline |

961-38-6 | 98% | 1g |

¥47.0 | 2024-07-18 | |

| Chemenu | CM118646-25g |

2,4,6-Tri-tert-butylaniline |

961-38-6 | 95%+ | 25g |

$214 | 2024-07-18 | |

| Chemenu | CM118646-10g |

2,4,6-Tri-tert-butylaniline |

961-38-6 | 95%+ | 10g |

$89 | 2024-07-18 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T21780-100mg |

2,4,6-Tri-tert-butylaniline |

961-38-6 | 98% | 100mg |

¥17.0 | 2024-07-18 | |

| Apollo Scientific | OR0755-5g |

2,4,6-Tris(tert-butyl)aniline |

961-38-6 | 98+% | 5g |

£38.00 | 2025-02-19 | |

| AstaTech | 67100-25/G |

2,4,6-TRI-TERT-BUTYLPHENYLAMINE |

961-38-6 | 95% | 25/G |

$505 | 2022-06-01 |

2,4,6-Tri-tert-butylaniline Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Catalysts: Triphenylphosphine

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Zinc , Hydrochloric acid Solvents: Ethanol , Ethyl acetate ; 0.5 h, rt; 4 h, rt → 70 °C

1.2 Reagents: Ammonia Solvents: Water ; pH 7 - 8

1.2 Reagents: Ammonia Solvents: Water ; pH 7 - 8

Referenz

- Direct C-H heteroarylation by an acenaphthyl-based α-diimine palladium complex: improvement of the reaction efficiency for bi(hetero)aryls under aerobic conditions, Organic Chemistry Frontiers, 2017, 4(12), 2336-2342

Synthetic Routes 3

Synthetic Routes 4

Reaktionsbedingungen

Referenz

- Chemistry of N-thiosulfinylanilines. II. Thermolysis and photolysis of N-thiosulfinylanilines, Bulletin of the Chemical Society of Japan, 1979, 52(7), 2002-7

Synthetic Routes 5

Reaktionsbedingungen

Referenz

- Sterically hindered aromatic compounds. VII. Deoxygenation of 2,5-di-tert-butyl- and 2,4,6-tri-tert-butylnitrosobenzene, Canadian Journal of Chemistry, 1977, 55(18), 3273-9

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Triethylamine , Hydrogen Catalysts: Cobalt acetate tetrahydrate (complexes with phenanthroline, N doped graphene) Solvents: Ethanol , Water ; 55 h, 20 bar, 70 °C

Referenz

- Fe2O3/NGr@C- and Co-Co3O4/NGr@C-catalysed hydrogenation of nitroarenes under mild conditions, Catalysis Science & Technology, 2016, 6(12), 4473-4477

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Triethylamine , Hydrogen Catalysts: Cobalt oxide (Co3O4) (carbon-supported) , Cobalt (carbon-supported) Solvents: Ethanol , Water ; 15 h, 40 bar, 110 °C

Referenz

- Biomass-Derived Catalysts for Selective Hydrogenation of Nitroarenes, ChemSusChem, 2017, 10(15), 3035-3039

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C → rt; 15 min, rt; rt → reflux; 20 min, reflux; 10 min, heated; 3 h, reflux; reflux → 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C

Referenz

- Dichloro-Cycloazatriphosphane: The Missing Link between N2P2 and P4 Ring Systems in the Systematic Development of NP Chemistry, Chemistry - A European Journal, 2017, 23(59), 14738-14742

Synthetic Routes 9

Reaktionsbedingungen

Referenz

- Photochemistry of aromatic nitro compounds. IX. Products from photolysis of 1,3,5-tri-tert-butyl-2-nitrobenzene, Chemische Berichte, 1975, 108(1), 301-13

Synthetic Routes 10

Synthetic Routes 11

Reaktionsbedingungen

1.1 Solvents: Benzene , Pyridine

Referenz

- Retinobenzoic acids. 1. Structure-activity relationships of aromatic amides with retinoidal activity, Journal of Medicinal Chemistry, 1988, 31(11), 2182-92

Synthetic Routes 12

Reaktionsbedingungen

Referenz

- Novel heterocumulenes: bisiminopropadienes and linear ketenimines, Chemistry - A European Journal, 1996, 2(10), 1318-1329

Synthetic Routes 13

Reaktionsbedingungen

Referenz

- Reactions of 2,4,6-tri-tert-butylnitrosobenzene with Grignard reagents, Bulletin of the Chemical Society of Japan, 1975, 48(2), 621-5

Synthetic Routes 14

Reaktionsbedingungen

1.1 Reagents: Diethylene glycol dibutyl ether , Sodium borohydride Catalysts: 2409985-26-6 Solvents: Water ; 2 h, rt

Referenz

- Synthesis of water soluble Pd-Piperidoimidazolin-2-ylidene complexes and their catalytic activities in neat water, Applied Organometallic Chemistry, 2020, 34(4),

Synthetic Routes 15

Reaktionsbedingungen

Referenz

- Oxidation of a 5H-1,2,3-dithiazole derivative. Formation of a new type of thiolsulfinate and its decomposition involving oxygen migration, Chemistry Letters, 1978, (10), 1095-8

Synthetic Routes 16

Synthetic Routes 17

Reaktionsbedingungen

Referenz

- Picosecond laser photolysis studies of hydrogen-atom transfer reaction via heteroexcimer state in pyrene-primary and pyrene-secondary aromatic amine systems: role of hydrogen-bonding interaction between amino group of donor and π electrons of acceptor in the heteroexcimer, Journal of the American Chemical Society, 1982, 104(25), 7191-5

Synthetic Routes 18

Reaktionsbedingungen

Referenz

- Chemistry of N-thiosulfinylanilines. IV. Reactions of N-thiosulfinylanilines with electrophilic reagents, Bulletin of the Chemical Society of Japan, 1979, 52(12), 3615-18

Synthetic Routes 19

Reaktionsbedingungen

1.1 Reagents: Triethylamine , Thiazolium, 2-(1-hydroxyethyl)-3,4-dimethyl-, 1,1,1-trifluoromethanesulfonate (1… Solvents: Dichloromethane ; 0.5 - 2 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt

1.3 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; -30 °C

1.4 Reagents: Acetyl chloride ; -30 °C → rt; rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt

1.3 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; -30 °C

1.4 Reagents: Acetyl chloride ; -30 °C → rt; rt

Referenz

- Reaction of aromatic nitroso compounds with chemical models of thiamine active aldehyde, Tetrahedron, 2008, 64(33), 7759-7770

Synthetic Routes 20

2,4,6-Tri-tert-butylaniline Raw materials

- 7aH-1,2,3-Benzodithiazole, 4,6,7a-tris(1,1-dimethylethyl)-, 1-oxide

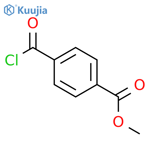

- 4-(Chlorocarbonyl)benzoic Acid Methyl Ester

- 4,6,7a-Tris(1,1-dimethylethyl)-7aH-1,2,3-benzodithiazole

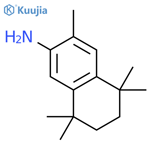

- 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine

- 2,4,6-Tri-tert-Butylnitrosobenzene

- 2,4,6-Tri-tert-butylnitrobenzene

2,4,6-Tri-tert-butylaniline Preparation Products

2,4,6-Tri-tert-butylaniline Lieferanten

Tiancheng Chemical (Jiangsu) Co., Ltd

Gold Mitglied

(CAS:961-38-6)2,4,6-Tri-tert-butylaniline

Bestellnummer:1637826

Bestandsstatus:in Stock

Menge:Company Customization

Reinheit:98%

Preisinformationen zuletzt aktualisiert:Friday, 18 April 2025 16:59

Preis ($):discuss personally

2,4,6-Tri-tert-butylaniline Verwandte Literatur

-

1. Amine catalysis in the vinylic substitution of α-methylthio-α-arylmethylene Meldrum's acids and its absence in the substitution of methyl β-iodo-α-nitrocinnamate by aminesMichal Beit-Yannai,Xin Chen,Zvi Rappoport J. Chem. Soc. Perkin Trans. 2 2001 1534

-

Nina P. Gritsan,Stanislav N. Kim,Alexander Yu. Makarov,Eugenii N. Chesnokov,Andrey V. Zibarev Photochem. Photobiol. Sci. 2006 5 95

-

Hisatane Fukuda,Kiichi Amimoto,Hiroyuki Koyama,Toshio Kawato Org. Biomol. Chem. 2003 1 1578

-

Kevin R. D. Johnson,Paul G. Hayes Chem. Soc. Rev. 2013 42 1947

-

5. Reactions of some ortho-tellurated compounds with intramolecular co-ordinate bondsAnatoly G. Maslakov,William R. McWhinnie,Michael C. Perry,Nirmala Shaikh,Sean L. W. McWhinnie,Thomas A. Hamor J. Chem. Soc. Dalton Trans. 1993 619

961-38-6 (2,4,6-Tri-tert-butylaniline) Verwandte Produkte

- 87-17-2(Salicylanilide)

- 101-21-3(Chlorpropham)

- 92-31-9(Toluidine Blue Indicator Solution)

- 99-97-8(4-Dimethylamino Toluene)

- 99-88-7(4-Isopropylaniline)

- 367-34-0(2,4,5-Trifluoroaniline)

- 589-16-2(4-Ethylaniline)

- 538-51-2(N,1-diphenylmethanimine)

- 540-37-4(4-Iodoaniline)

- 527-20-8(2,3,4,5,6-Pentachlorobenzeneamine)

Empfohlene Lieferanten

Suzhou Senfeida Chemical Co., Ltd

(CAS:961-38-6)2,4,6-Tri-tert-butylaniline

Reinheit:98%

Menge:Company Customization

Preis ($):Untersuchung

Amadis Chemical Company Limited

(CAS:961-38-6)2,4,6-Tri-tert-butylaniline

Reinheit:99%

Menge:100g

Preis ($):369.0